Cas no 16209-02-2 (4-(1H-pyrazol-1-yl)phenol)
4-(1H-pyrazol-1-yl)phenol Chemical and Physical Properties
Names and Identifiers
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- 4-(1H-pyrazol-1-yl)phenol
- 4-pyrazol-1-ylphenol
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- Inchi: 1S/C9H8N2O/c12-9-4-2-8(3-5-9)11-7-1-6-10-11/h1-7,12H
- InChI Key: ZAWSQVRNWFGLQP-UHFFFAOYSA-N
- SMILES: OC1C=CC(=CC=1)N1C=CC=N1
4-(1H-pyrazol-1-yl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B530485-25mg |
4-(1H-pyrazol-1-yl)phenol |
16209-02-2 | 25mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B530485-50mg |
4-(1H-pyrazol-1-yl)phenol |
16209-02-2 | 50mg |
$ 92.00 | 2023-04-18 | ||
| TRC | B530485-250mg |
4-(1H-pyrazol-1-yl)phenol |
16209-02-2 | 250mg |
$ 310.00 | 2023-04-18 | ||
| Apollo Scientific | OR957627-1g |
4-(1H-Pyrazol-1-yl)phenol |
16209-02-2 | 95% | 1g |
£370.00 | 2025-02-21 | |
| Chemenu | CM507265-1g |
4-(1H-Pyrazol-1-yl)phenol |
16209-02-2 | 97% | 1g |
$293 | 2022-06-12 | |
| Aaron | AR001TFF-100mg |
Phenol, 4-(1H-pyrazol-1-yl)- |
16209-02-2 | 95% | 100mg |
$126.00 | 2025-01-21 | |
| Aaron | AR001TFF-50mg |
Phenol, 4-(1H-pyrazol-1-yl)- |
16209-02-2 | 95% | 50mg |
$89.00 | 2025-01-21 | |
| Aaron | AR001TFF-500mg |
Phenol, 4-(1H-pyrazol-1-yl)- |
16209-02-2 | 95% | 500mg |
$296.00 | 2025-01-21 | |
| Aaron | AR001TFF-250mg |
Phenol, 4-(1H-pyrazol-1-yl)- |
16209-02-2 | 95% | 250mg |
$170.00 | 2025-01-21 | |
| Aaron | AR001TFF-1g |
Phenol, 4-(1H-pyrazol-1-yl)- |
16209-02-2 | 95% | 1g |
$416.00 | 2025-01-21 |
4-(1H-pyrazol-1-yl)phenol Related Literature
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 4-(1H-pyrazol-1-yl)phenol
Professional Introduction to 4-(1H-pyrazol-1-yl)phenol (CAS No. 16209-02-2)
4-(1H-pyrazol-1-yl)phenol, with the chemical formula C₉H₇N₃O, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic aromatic molecule has garnered considerable attention due to its versatile structural framework and potential applications in drug discovery and medicinal chemistry. The presence of both pyrazole and phenol moieties in its structure endows it with unique electronic and steric properties, making it a valuable scaffold for developing novel therapeutic agents.
The compound is identified by its CAS number, CAS No. 16209-02-2, which serves as a unique identifier in chemical databases and literature. This numbering system ensures precise referencing and facilitates the retrieval of relevant scientific data, including synthesis methods, spectroscopic properties, and biological activities. The molecular structure of 4-(1H-pyrazol-1-yl)phenol consists of a benzene ring substituted with a pyrazole ring at the 4-position, creating a conjugated system that is conducive to various chemical modifications.
In recent years, significant advancements have been made in understanding the pharmacological potential of 4-(1H-pyrazol-1-yl)phenol. Research has highlighted its role as a key intermediate in the synthesis of bioactive molecules targeting various disease pathways. The pyrazole moiety, known for its stability and bioisosteric properties, has been extensively explored in medicinal chemistry for its ability to enhance binding affinity and metabolic stability. Similarly, the phenol group offers opportunities for further functionalization, enabling the design of derivatives with tailored pharmacokinetic profiles.
One of the most compelling aspects of 4-(1H-pyrazol-1-yl)phenol is its application in the development of anti-inflammatory agents. Studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against cyclooxygenase (COX) enzymes, which are pivotal in the production of pro-inflammatory mediators such as prostaglandins. This has opened up avenues for creating novel nonsteroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects compared to conventional therapies.
Furthermore, the compound has shown promise in the realm of anticancer research. The pyrazole ring is known to interact with biological targets such as kinases and transcription factors, which are often dysregulated in cancer cells. Preclinical studies have indicated that certain analogs of 4-(1H-pyrazol-1-yl)phenol can induce apoptosis in tumor cells while sparing healthy tissues. This selective toxicity makes it an attractive candidate for further development into a chemotherapeutic agent.
The synthesis of 4-(1H-pyrazol-1-yl)phenol involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. Common methodologies include condensation reactions between appropriate precursors under controlled conditions, followed by purification techniques such as column chromatography or recrystallization. The yield and purity of the final product are critical factors that influence its suitability for subsequent pharmaceutical applications.
From a computational chemistry perspective, density functional theory (DFT) calculations have been employed to elucidate the electronic structure and reactivity patterns of 4-(1H-pyrazol-1-yl)phenol. These studies provide valuable insights into how structural modifications can influence biological activity, guiding the rational design of more potent derivatives. Additionally, molecular docking simulations have been used to predict binding interactions between this compound and target proteins, aiding in the optimization of lead compounds for drug development.
The growing interest in green chemistry has also influenced the synthesis approaches for 4-(1H-pyrazol-1-yl)phenol. Researchers are increasingly exploring solvent-free reactions, catalytic methods, and microwave-assisted synthesis to improve efficiency and minimize environmental impact. Such innovations align with global efforts to promote sustainable practices in pharmaceutical manufacturing.
In conclusion, 4-(1H-pyrazol-1-yl)phenol represents a fascinating compound with diverse applications in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a promising candidate for further exploration in drug discovery programs. As our understanding of its pharmacological properties continues to evolve, so too will its role in addressing critical therapeutic challenges.
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